molecular formula C11H9FN2O B2477604 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one CAS No. 778-73-4

6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one

Cat. No. B2477604
CAS RN: 778-73-4
M. Wt: 204.204
InChI Key: IQEUTWXTWBFKSV-UHFFFAOYSA-N
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Description

The compound “6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one” is a fluorinated indole derivative . It is closely related to other compounds such as “6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid” and "6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride" .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its IUPAC name and the related compounds. It contains a pyrido[3,4-b]indole ring system with a fluorine atom at the 6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 226.68 g/mol for the hydrochloride form . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A study by Iaroshenko et al. (2009) highlights the synthesis of fluorinated benzofuro[2,3-b]pyridines, benzothieno[2,3-b]pyridines, and 9H-pyrido[2,3-b]indoles, emphasizing regiospecific pyridine core annulation techniques. This approach is critical for creating nucleosides containing the α-carboline framework, relevant to 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one (Iaroshenko et al., 2009).

  • Crystal Structure Analysis : Meesala et al. (2014) describe an efficient method for synthesizing 9-phenyl-9H-pyrido[3,4-b]indole, closely related to this compound. The study involves X-ray diffraction to analyze the crystal structure, providing insights into the compound's molecular arrangement (Meesala et al., 2014).

Medicinal Chemistry and Drug Development

  • Drug Development : Fretz et al. (2013) discuss the discovery of a novel antagonist, setipiprant (ACT-129968), which includes a derivative of this compound. This compound shows promise for treating asthma and allergic rhinitis, showcasing the therapeutic potential of such structures (Fretz et al., 2013).

  • Antifilarial Activity : Agarwal et al. (1994) study the antifilarial activity of various 9H-pyrido[3,4-b]indoles, demonstrating that these compounds, including structures similar to this compound, can be potent filaricides against certain parasites (Agarwal et al., 1994).

Analytical and Chemical Studies

  • Analytical Methodology : A study by Crotti et al. (2010) on beta-carbolines, structurally related to this compound, demonstrates the use of LC-MS for detection and quantification in foodstuffs. This method's specificity highlights its potential in analyzing similar compounds (Crotti et al., 2010).

  • Mass Spectrometry Optimization : Goh et al. (2015) discuss the optimization of synthesis conditions for 6-methoxy-tetrahydro-β-carboline derivatives using LC-MS, illustrating the importance of analytical techniques in studying and optimizing the synthesis of related compounds (Goh et al., 2015).

Safety and Hazards

The safety information for “6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEUTWXTWBFKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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